molecular formula C19H14Cl2F3N3O2 B10948919 4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10948919
M. Wt: 444.2 g/mol
InChI Key: CSXQGSYXPKVVCH-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2,6-dichlorophenoxy group and a trifluoroethyl-pyrazolyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents .

Another method involves the preparation of 2,4-dichlorophenoxyacetic acid, which can be synthesized by reacting chloroacetic acid with phenol in the presence of sodium hydroxide, followed by chlorination . This intermediate can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and trifluoroethyl-pyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14Cl2F3N3O2

Molecular Weight

444.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzamide

InChI

InChI=1S/C19H14Cl2F3N3O2/c20-15-2-1-3-16(21)17(15)29-10-12-4-6-13(7-5-12)18(28)26-14-8-25-27(9-14)11-19(22,23)24/h1-9H,10-11H2,(H,26,28)

InChI Key

CSXQGSYXPKVVCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NC3=CN(N=C3)CC(F)(F)F)Cl

Origin of Product

United States

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